2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-12-10-20(11-13(2)21-12)15-8-7-14(9-19-15)18-22-16(3,4)17(5,6)23-18/h7-9,12-13H,10-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHISTAXFJIXZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC(OC(C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a compound with significant potential in medicinal chemistry. Its unique structure combines elements that may contribute to various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H21BNO3 |
| Molecular Weight | 248.13 g/mol |
| CAS Number | 325142-95-8 |
| IUPAC Name | This compound |
| Solubility | Insoluble in water |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. Studies have shown that similar morpholine derivatives can effectively block the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and survival .
- Case Studies : In a study involving various cancer cell lines (e.g., MDA-MB-231 for breast cancer), related compounds demonstrated significant cytotoxic effects with IC50 values in the low micromolar range (0.126 μM) against aggressive cancer types .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Inhibition of Bacterial Growth : Some derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
- Mechanism : The presence of the dioxaborolane moiety is thought to enhance interaction with bacterial enzymes or membranes, disrupting cellular processes essential for bacterial survival.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine exhibit antioxidant properties. These compounds can scavenge free radicals and may have therapeutic implications in treating oxidative stress-related diseases. For instance, studies have shown that certain derivatives possess the ability to inhibit radical formation in biological systems .
Drug Development
The compound's unique structure allows it to interact with biological targets effectively. Its potential as a drug candidate is supported by its ability to modulate enzyme activity and influence metabolic pathways. The incorporation of boron-containing moieties has been linked to enhanced pharmacological profiles in various drug candidates .
Materials Science
Polymer Chemistry
In materials science, the compound can serve as a building block for synthesizing advanced polymers. Its functional groups allow for cross-linking reactions that can lead to the development of novel materials with tailored properties. For example, polymers derived from this compound may exhibit improved thermal stability and mechanical strength compared to traditional materials .
Nanotechnology
The boron-dioxaborolane moiety in the compound can facilitate the creation of nanomaterials through self-assembly processes. These nanomaterials are being explored for applications in drug delivery systems and biosensors due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Environmental Applications
Environmental Remediation
The compound's chemical properties suggest potential applications in environmental remediation. Its ability to bind with heavy metals and other pollutants could be harnessed for developing effective adsorbents for water treatment processes. Preliminary studies indicate that similar compounds can effectively remove contaminants from aqueous solutions .
Sensing Technologies
Due to its reactive nature, this compound could also be utilized in developing sensors for detecting environmental pollutants. The compound's sensitivity to changes in its environment makes it a candidate for real-time monitoring applications .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antioxidant Activity | Demonstrated significant radical scavenging ability in vitro | Potential therapeutic use in oxidative stress-related diseases |
| Polymer Synthesis | Successfully synthesized high-performance polymers using this compound as a precursor | Advancements in material properties for industrial applications |
| Environmental Remediation | Effective removal of heavy metals from contaminated water sources | Development of sustainable water treatment technologies |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS 485799-04-0): Key Difference: Lacks methyl groups on the morpholine ring. Physical Properties: Molecular weight = 290.17 g/mol; melting point = 132–135°C .
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269410-25-5): Key Difference: Replaces the pyridinyl-morpholine group with a phenol ring. Impact: The phenolic -OH group introduces acidity (pKa ~10), enabling deprotonation in basic conditions, which may alter reaction pathways compared to the non-acidic morpholine derivative. Applications: Likely used in pH-sensitive coupling reactions .
Tris(2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)borane (BG0Bpin) :
- Key Difference : A trimeric borane with three dioxaborolane-substituted phenyl groups.
- Impact : The multi-boronate structure enhances reactivity in multi-component couplings but complicates purification. Used in polymer and dendrimer synthesis .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s pyridinyl-morpholine boronate is expected to exhibit moderate reactivity due to electron-withdrawing effects from the pyridine nitrogen, which stabilizes the boronate but may slow transmetallation. In contrast, phenylboronates (e.g., BG0Bpin) react faster due to simpler electronic profiles .
- Stability: The 2,6-dimethyl groups on the morpholine ring provide steric protection to the boronate, reducing hydrolysis rates compared to non-methylated analogs like CAS 485799-04-0 .
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2,6-Dimethyl-4-(5-(dioxaborolan-2-yl)pyridin-2-yl)morpholine | 1684430-48-5 | 304.23* | Not reported | Morpholine, pyridine, boronate |
| 4-[5-(dioxaborolan-2-yl)pyridin-2-yl]morpholine | 485799-04-0 | 290.17 | 132–135 | Morpholine, pyridine, boronate |
| 2,6-Dimethyl-4-(dioxaborolan-2-yl)phenol | 269410-25-5 | 276.11 | Not reported | Phenol, boronate |
*Estimated based on structural similarity.
Table 2: Reactivity Comparison
| Compound Type | Suzuki Reaction Rate | Hydrolysis Stability | Steric Hindrance |
|---|---|---|---|
| Pyridinyl-morpholine boronate (target) | Moderate | High | High |
| Phenylboronate (BG0Bpin) | High | Moderate | Low |
| Phenolic boronate | Moderate | Low | Moderate |
Preparation Methods
Starting Materials
- 5-Bromo-2-(morpholin-4-yl)pyridine or a closely related halogenated pyridine derivative serves as the substrate.
- Bis(pinacolato)diboron (B2pin2) or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the boron source.
- Catalysts such as palladium complexes or iridium catalysts are employed.
- Bases like potassium acetate (KOAc) or organic bases such as DIPEA (N,N-diisopropylethylamine) are used.
- Solvents include 1,4-dioxane , toluene , or other dry organic solvents.
Transition-Metal-Catalyzed Borylation
A common method involves the palladium-catalyzed Suzuki–Miyaura borylation of the brominated pyridine derivative with bis(pinacolato)diboron under inert atmosphere:
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 (dichloride complex of 1,1'-bis(diphenylphosphino)ferrocene) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction time | 12 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | Approximately 76% |
| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate gradient) |
Experimental procedure example: To a solution of 5-bromo-2-(morpholin-4-yl)pyridine and bis(pinacolato)diboron in 1,4-dioxane, potassium acetate and Pd(dppf)Cl2 are added under nitrogen. The mixture is heated at 100 °C for 12 hours. After completion, the mixture is filtered, concentrated, and purified by column chromatography to isolate the boronate ester product.
Iridium-Catalyzed C-H Borylation
An alternative approach reported involves iridium-catalyzed direct C-H borylation of pyridines, which can be applied to substrates bearing morpholine substituents. This method avoids pre-functionalization (halogenation) of the pyridine ring:
- Catalyst: Iridium complexes with bipyridine ligands.
- Boron source: Pinacolborane or bis(pinacolato)diboron.
- Reaction conditions: Mild heating under inert atmosphere.
- Advantages: Direct functionalization, fewer steps.
This method was exemplified in the synthesis of 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives, which can be adapted to morpholine-substituted analogs.
Additional Synthetic Transformations
- The morpholine group is typically introduced by nucleophilic substitution or coupling reactions prior to borylation.
- Post-borylation, the compound can be further functionalized via Suzuki coupling to introduce various aryl or heteroaryl groups.
- Purification involves standard chromatographic techniques and recrystallization.
Research Findings and Structural Characterization
Crystallographic Data
- The compound crystallizes in the monoclinic space group P 1 21/m 1.
- Bond lengths and angles in the 1,3,2-dioxaborolane ring show typical values with slight distortions due to ring strain (e.g., B–O–C angles around 106°).
- The morpholine ring and boronate ester moiety are nearly coplanar, indicating conjugation and stability.
Spectroscopic Analysis
- ^1H NMR and ^13C NMR spectra confirm the presence of methyl groups on the dioxaborolane ring and the morpholine substituent.
- Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight (~317 g/mol for the morpholine derivative).
- Purity is typically confirmed by HPLC (>95%).
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenated pyridine synthesis | Starting from pyridine derivatives via bromination | Variable | Precursor for borylation |
| Pd-catalyzed borylation | Pd(dppf)Cl2, KOAc, B2pin2, 1,4-dioxane, 100 °C, 12h | ~76 | Inert atmosphere, column chromatography |
| Ir-catalyzed C-H borylation | Ir catalyst, HBpin, mild heat | Moderate | Direct functionalization, fewer steps |
| Purification | Silica gel chromatography | - | Petroleum ether/ethyl acetate gradient |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester group as a coupling partner. A modified procedure involves reacting a pyridine-boronate precursor with a morpholine derivative under palladium catalysis. For example, a similar boronate-containing morpholine analog was synthesized with 27% yield using column chromatography (hexanes/EtOAc with 0.25% EtN) for purification . Optimization strategies include varying catalysts (e.g., Pd(PPh)), solvent systems (e.g., THF/HO), and reaction temperatures.
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of H/C NMR to confirm the boronate ester’s integrity and morpholine ring substitution patterns. LC-MS or HPLC is critical for purity assessment, especially to detect by-products from incomplete coupling or hydrolysis of the boronate group. Quantitative H-NMR with internal standards (e.g., mesitylene) can determine yield and purity . Melting point analysis (mp 132–135°C, as seen in analogs) provides additional validation .
Q. What is the compound’s role in Suzuki-Miyaura cross-coupling reactions, and how does its boronate group influence reactivity?
- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group acts as a stable boronic acid surrogate, enabling coupling with aryl halides. Its steric bulk may slow transmetallation but improves stability against protodeboronation. Comparative studies with other boronate esters (e.g., 2-chloro-3-pyridinyl derivatives) suggest reactivity varies with electronic effects of the pyridine-morpholine backbone .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert atmosphere (N or Ar) at –20°C, using desiccants. Avoid prolonged exposure to protic solvents or acidic conditions, which degrade the boronate ester. Stability tests under varying pH and humidity are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or by-product formation in its synthesis?
- Methodological Answer : Low yields (e.g., 27% in a related synthesis ) often stem from competing side reactions or catalyst poisoning. Screen additives like KPO or CsCO to enhance transmetallation. Use high-throughput experimentation (HTE) to test Pd:ligand ratios. Monitor reaction progress via in-situ IR or LC-MS to identify intermediates/by-products.
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from substrate electronic effects or solvent coordination. For example, electron-deficient pyridine rings in the compound may reduce coupling efficiency. Conduct Hammett studies to correlate substituent effects with reaction rates. Compare kinetic data (e.g., TOF) across substrates using stopped-flow NMR .
Q. What computational methods are suitable for modeling the compound’s behavior in catalytic cycles?
- Methodological Answer : Density Functional Theory (DFT) can model the boronate’s interaction with Pd catalysts during oxidative addition and transmetallation. Focus on steric effects from the 2,6-dimethylmorpholine group and electronic contributions from the pyridine ring. Software like Gaussian or ORCA with B3LYP functionals is recommended .
Q. What alternative coupling strategies (beyond Suzuki-Miyaura) could exploit this compound’s boronate functionality?
- Methodological Answer : Explore Chan-Lam coupling for C–N bond formation using Cu catalysts, or photoredox-mediated couplings for sp-hybridized partners. The boronate’s stability under radical conditions makes it suitable for Ni/Fe-catalyzed cross-electrophile couplings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
